molecular formula C7H9N3O B2404502 N-(2-aminopyridin-4-yl)acetamide CAS No. 144672-55-9

N-(2-aminopyridin-4-yl)acetamide

Cat. No.: B2404502
CAS No.: 144672-55-9
M. Wt: 151.169
InChI Key: IQNRGWGUXUGTOT-UHFFFAOYSA-N
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Description

N-(2-aminopyridin-4-yl)acetamide is a chemical compound with the molecular formula C7H9N3O. It is a white crystalline powder that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-aminopyridin-4-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with acetic anhydride under controlled conditions . The reaction typically takes place in a solvent such as toluene, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminopyridin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-aminopyridin-4-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminopyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(2-aminopyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNRGWGUXUGTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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